molecular formula C19H24N2O2 B13876707 tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B13876707
M. Wt: 312.4 g/mol
InChI Key: ZJTOHOIHPHMURQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound that features both indole and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel–Crafts reaction, where indole derivatives react with acylsilanes in the presence of a Lewis or Brønsted acid catalyst . The reaction conditions often include moderate to high temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. The steric hindrance effect of the tert-butyl group can influence the reaction yield, necessitating careful optimization of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron chloride for oxidative coupling , sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

Major products formed from these reactions include indolin-3-ones, quinoxalinone derivatives, and various substituted indole compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyridine ring can participate in coordination with metal ions and enzymes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of both indole and pyridine rings, which confer distinct reactivity and biological activity. The tert-butyl ester group also provides steric hindrance, influencing the compound’s chemical behavior and interactions .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H24N2O2/c1-13-6-5-7-15-16(12-20-17(13)15)14-8-10-21(11-9-14)18(22)23-19(2,3)4/h5-8,12,20H,9-11H2,1-4H3

InChI Key

ZJTOHOIHPHMURQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3=CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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